2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide
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Overview
Description
The compound “2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide” is a complex organic molecule. It contains a benzenesulfonyl group, an imino group, a thiazolidinone ring, and a phenylacetamide group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of benzenesulfonyl derivatives with appropriate mercaptoheterocycles . Other methods include metal-catalyzed denitrogenative reactions for proactive synthesis . The synthesis of thiazolidine derivatives using various agents has also been discussed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . The compound contains a thiazolidinone ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, benzenesulfonic acid, a related compound, forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .Mechanism of Action
The mechanism of action of similar compounds involves their ability to induce apoptosis in cells . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells . The compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .
Safety and Hazards
Future Directions
The future directions for the study of similar compounds involve further exploration of their anticancer activity and metabolic stability . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for the most active compounds in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .
Properties
IUPAC Name |
2-[(2Z)-2-(benzenesulfonylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-22-18(24)16(13-17(23)20-14-9-5-3-6-10-14)27-19(22)21-28(25,26)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,23)/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSNAATUVDBKA-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N\S(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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